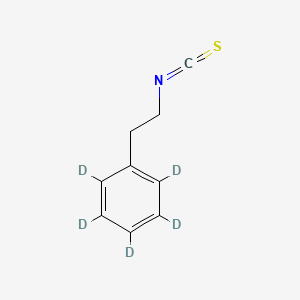
2-Phenyl-D5-ethyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-D5-ethyl isothiocyanate is a member of the isothiocyanate family, which are compounds characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-D5-ethyl isothiocyanate can be achieved through various methods. One common approach involves the reaction of primary amines with carbon disulfide and an appropriate desulfurating agent. For instance, a two-step, one-pot reaction of primary amines or their salts with carbon disulfide, followed by reaction of the intermediate dithiocarbamates with T3P (propane phosphonic acid anhydride), provides isothiocyanates in good yields . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods
Industrial production of isothiocyanates often involves large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-D5-ethyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: Isothiocyanates can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of isothiocyanates can yield amines.
Substitution: Isothiocyanates can participate in nucleophilic substitution reactions, where the -N=C=S group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides, while reduction can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-D5-ethyl isothiocyanate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-D5-ethyl isothiocyanate involves its interaction with cellular components. Once inside the cells, isothiocyanates react with glutathione, catalyzed by the enzyme glutathione S-transferase (GST). This reaction leads to the formation of conjugates that can modulate various cellular pathways, including those involved in oxidative stress and inflammation . Additionally, isothiocyanates can inhibit the activity of certain enzymes and proteins, contributing to their biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl ethyl isothiocyanate
- Sulforaphane
- 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate
Uniqueness
2-Phenyl-D5-ethyl isothiocyanate is unique due to its specific structural features and deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. Compared to other isothiocyanates, it may exhibit distinct biological activities and stability profiles .
Eigenschaften
Molekularformel |
C9H9NS |
|---|---|
Molekulargewicht |
168.27 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-(2-isothiocyanatoethyl)benzene |
InChI |
InChI=1S/C9H9NS/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5H,6-7H2/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
IZJDOKYDEWTZSO-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN=C=S)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
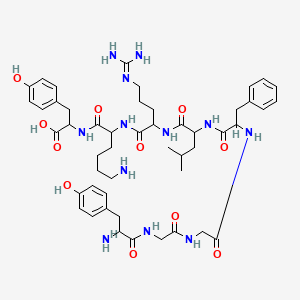

![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)

![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
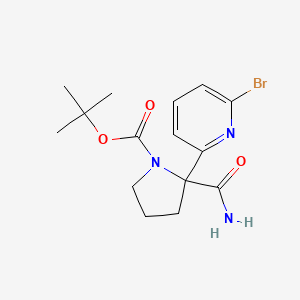

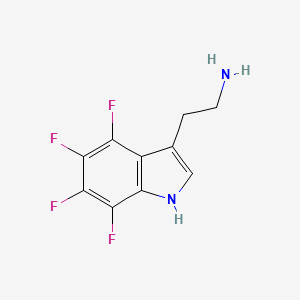
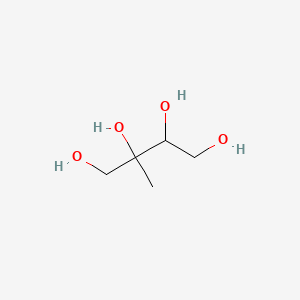
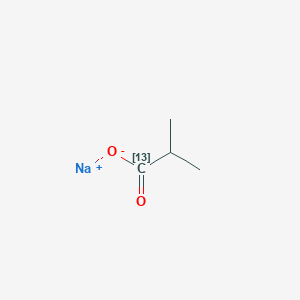

![1-{4-[1-(Hydroxyimino)ethyl]phenyl}piperidin-2-one](/img/structure/B12311597.png)
